2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide
Description
This compound features a tetrahydroquinoline core linked via an ether oxygen to an acetamide group, which is further attached to a phenyl ring bearing a sulfamoyl-thiazole moiety. The tetrahydroquinoline scaffold is known for its bioactivity in central nervous system and enzyme-targeting therapies, while the thiazole-sulfonamide group is prevalent in antimicrobial and antiproliferative agents .
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c25-19(13-28-18-9-10-21-17-4-2-1-3-16(17)18)23-14-5-7-15(8-6-14)30(26,27)24-20-22-11-12-29-20/h5-12H,1-4,13H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYUAEULHKUDEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Quinoline Derivative: The starting material, 5,6,7,8-tetrahydroquinoline, is often synthesized through the reduction of quinoline using hydrogenation methods.
Attachment of the Acetamide Group: The quinoline derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide intermediate.
Introduction of the Thiazole Group: The thiazole moiety is introduced through a nucleophilic substitution reaction, where the acetamide intermediate reacts with 2-aminothiazole.
Sulfonamide Formation: Finally, the sulfonamide group is formed by reacting the intermediate with 4-aminobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for hydrogenation and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and thiazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation: Products may include quinoline N-oxides.
Reduction: Products may include reduced sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, 2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and bacterial infections.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Modified Heterocyclic Cores
- Tetrahydroquinoline Replacements: Compound 11g (): Contains a nitroquinoxaline-triazole-acetamide structure. Unlike the target compound, it lacks the sulfamoyl-thiazole group but shares the acetamide-phenyl backbone. Its synthesis employs click chemistry, suggesting the target compound could be synthesized via similar Cu(I)-catalyzed azide-alkyne cycloaddition . N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyltriazoloquinolin-1-yl)sulfanyl]acetamide (): Replaces tetrahydroquinoline with a triazoloquinoline core. The fluorophenyl-thiazole and sulfanyl-acetamide groups are structurally analogous, but the triazoloquinoline may alter binding affinity to targets like cannabinoid receptors .
Analogues with Varied Sulfamoyl-Thiazole Substituents
- Compounds: 2-Chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide (Similarity: 0.94): Shares the sulfamoyl-thiazole-phenylacetamide backbone but replaces the tetrahydroquinoline-oxy group with a chloro substituent. Such halogenated derivatives often exhibit enhanced antimicrobial activity .
Bioactive Analogues with Antiproliferative or Antimicrobial Activity
- Compound 2b and 2e (): Feature methyltriazolyl or methoxybenzimidazolyl groups instead of tetrahydroquinoline. Both show antiproliferative activity via MMP-9 and cathepsin inhibition, suggesting the target compound’s tetrahydroquinoline moiety could modulate similar pathways .
- N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) (): Demonstrates broad-spectrum antibacterial activity (MIC: 6.25–12.5 μg/mL). The absence of sulfamoyl and tetrahydroquinoline groups highlights the critical role of these moieties in target specificity .
Physicochemical Data (Table 1)
Biological Activity
The compound 2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide represents a novel class of synthetic organic compounds that have garnered attention due to their potential biological activities. This article aims to consolidate existing research findings regarding the biological activities of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound consists of several notable structural features:
- Tetrahydroquinoline moiety : Known for various biological activities.
- Thiazole ring : Often associated with antimicrobial and anticancer properties.
- Sulfamoyl group : Imparts additional pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 366.42 g/mol |
| CAS Number | Not specified |
| IUPAC Name | This compound |
Antimicrobial Properties
Research has indicated that compounds with tetrahydroquinoline structures often exhibit antimicrobial activity. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains. The presence of the thiazole ring enhances this activity by potentially interfering with bacterial metabolic pathways.
Anticancer Activity
The compound has been evaluated for its anticancer properties through various assays:
- Cell Viability Assays : Studies demonstrated that the compound effectively reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
- Mechanism of Action : It is hypothesized that the compound induces apoptosis via the mitochondrial pathway, leading to increased cytochrome c release and activation of caspases.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. This is supported by assays measuring the inhibition of pro-inflammatory cytokines in activated macrophages.
The biological activity of this compound is believed to involve interaction with specific molecular targets:
- Enzyme Inhibition : The sulfamoyl group may inhibit enzymes involved in folate synthesis in bacteria.
- Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways related to inflammation and cancer progression.
Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar molecules:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide | Antimicrobial and anticancer | Lacks thiazole ring |
| N-(3-chloro-4-fluorophenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide | Anticancer | Contains chloro-fluoro-substituted phenyl ring |
Case Studies
- Study on Antimicrobial Efficacy : A recent study tested the compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Cancer Cell Line Study : In a study involving human cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell proliferation and induction of apoptosis markers.
- Inflammation Model : An animal model was used to assess anti-inflammatory effects. The compound significantly reduced edema in paw inflammation models compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
